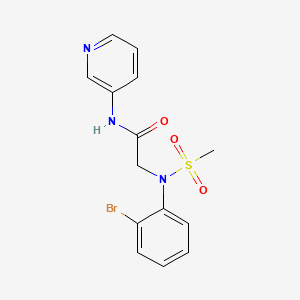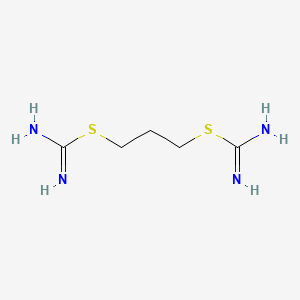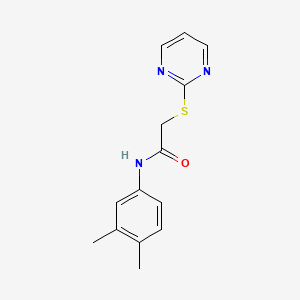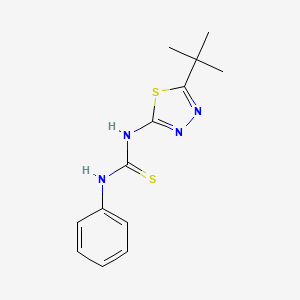
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as BAY 73-6691, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of cancer treatment.
科学的研究の応用
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, particularly in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. It has also been studied for its potential use in the treatment of other diseases, such as inflammation and autoimmune disorders.
作用機序
The mechanism of action of N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide involves the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme focal adhesion kinase (FAK), which is involved in cell migration and proliferation. By inhibiting FAK, N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide can inhibit the growth and migration of cancer cells. This compound has also been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cell survival and proliferation. By inhibiting PI3K, N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide can induce cell death in cancer cells.
Biochemical and Physiological Effects:
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth and migration of cancer cells by targeting specific enzymes and signaling pathways. It has also been shown to induce cell death in cancer cells. N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory and autoimmune disorders.
実験室実験の利点と制限
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and optimized for its synthesis method, which allows for the production of high yields and purity of the compound. Another advantage is that it has shown promising results in various scientific research studies, particularly in the field of cancer treatment. However, one limitation is that it may have off-target effects, which may affect the interpretation of experimental results. Another limitation is that it may have limited solubility in certain solvents, which may affect its use in certain experimental protocols.
将来の方向性
There are several future directions for the scientific research of N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide. One direction is to further elucidate the mechanism of action of this compound, particularly its effects on specific enzymes and signaling pathways. Another direction is to study the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
合成法
The synthesis of N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide involves the reaction of 2-bromoaniline with chlorosulfonyl isocyanate to form the intermediate 2-bromo-N-(chlorosulfonyl)aniline. This intermediate is then reacted with 3-pyridinecarboxylic acid to form N-(2-bromophenyl)-N-(3-pyridyl)sulfonylurea. Finally, this compound is reacted with glycine methyl ester to obtain N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide. The synthesis method has been optimized to obtain high yields and purity of the compound.
特性
IUPAC Name |
2-(2-bromo-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c1-22(20,21)18(13-7-3-2-6-12(13)15)10-14(19)17-11-5-4-8-16-9-11/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJOZMKGHSWLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylglycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-ethyl-2-furoyl)amino]benzoic acid](/img/structure/B5723311.png)


![ethyl 5-({[(3-methoxyphenyl)amino]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5723329.png)
![[5-(2-bromo-4-methylphenyl)-2-furyl]methanol](/img/structure/B5723342.png)
![4-chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B5723355.png)
![methyl 5-[(2-methoxy-4-propionylphenoxy)methyl]-2-furoate](/img/structure/B5723361.png)


![4-(methoxymethyl)-6-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5723379.png)
![ethyl 3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723390.png)
![1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5723395.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5723397.png)
![1-methyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5723403.png)